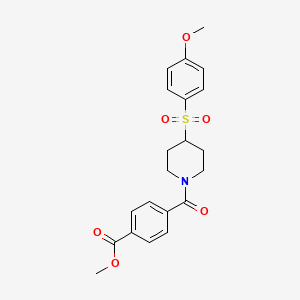

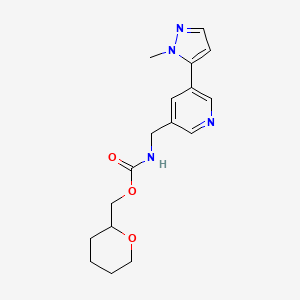

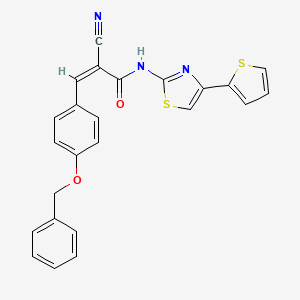

![molecular formula C16H9ClFN5O2 B2448977 N-(2-clorofenil)-7-fluoro-5-hidroxi[1,2,3]triazolo[1,5-a]quinazolin-3-carboxamida CAS No. 1040716-65-1](/img/structure/B2448977.png)

N-(2-clorofenil)-7-fluoro-5-hidroxi[1,2,3]triazolo[1,5-a]quinazolin-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Quinazolines are another class of nitrogen-containing heterocycles that show broad spectrum antibacterial activity .

Molecular Structure Analysis

1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Chemical Reactions Analysis

The combination of 1,2,3-triazoles with other pharmacophores may result in more potent anti-HIV-1 agents .

Physical And Chemical Properties Analysis

1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de quinazolina y triazol han mostrado actividades antimicrobianas significativas. Han sido efectivos contra varias cepas microbianas, incluyendo S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans y R. Oryzae .

Actividad Anticancerígena

Los derivados de quinazolina y triazol también se han estudiado por sus posibles propiedades anticancerígenas. Algunos compuestos han mostrado una potencia sustancial contra varias líneas celulares cancerosas .

Actividad Antiinflamatoria

Estos compuestos han mostrado potencial como agentes antiinflamatorios. Esto los hace valiosos en el tratamiento de afecciones caracterizadas por la inflamación .

Actividad Antiviral

Los derivados de quinazolina y triazol han demostrado propiedades antivirales, convirtiéndolos en posibles candidatos para el desarrollo de nuevos fármacos antivirales .

Actividad Antihipertensiva

Algunos derivados de quinazolina han sido aprobados como medicamentos para el tratamiento de la hiperplasia prostática benigna y el trastorno de estrés postraumático .

Actividad Anticonvulsiva

Estos compuestos han mostrado potencial como agentes anticonvulsivos, lo que podría ser útil en el tratamiento de afecciones como la epilepsia .

Actividad Antidiabética

Los derivados de quinazolina y triazol han mostrado potencial como agentes antidiabéticos, lo que podría ser beneficioso en el manejo de la diabetes .

Actividad Antioxidante

Estos compuestos han demostrado propiedades antioxidantes, lo que podría ser beneficioso en la lucha contra las afecciones relacionadas con el estrés oxidativo .

Mecanismo De Acción

Target of Action

The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .

Mode of Action

The compound interacts with its target, DNA, by intercalation . This involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the DNA’s normal functioning, including its replication and transcription processes . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription . Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .

Action Environment

The action of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action

Direcciones Futuras

The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This suggests that “N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIAPWMQGDHRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2448898.png)

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)

![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)